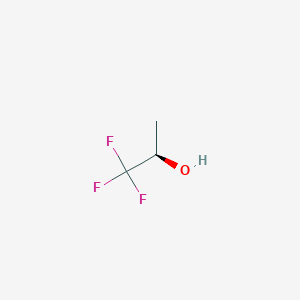

(2R)-1,1,1-trifluoropropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILIYJDBJZWGBG-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17628-73-8 | |

| Record name | (2R)-1,1,1-Trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R)-1,1,1-trifluoropropan-2-ol physical and chemical properties

An In-depth Technical Guide to (2R)-1,1,1-trifluoropropan-2-ol: Core Physical and Chemical Properties

Introduction

This compound is a chiral fluorinated alcohol that serves as a critical building block in modern organic and medicinal chemistry. The presence of the trifluoromethyl group (-CF3) at a stereogenic center imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and modified binding affinity to biological targets.[1] This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its applications in research and drug development.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a faint, characteristic odor at room temperature.[5] It is soluble in water and common organic solvents like ethanol and acetone.[2] The trifluoromethyl group significantly influences its physical characteristics compared to its non-fluorinated analog, propan-2-ol.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₅F₃O | [2][5][6][7] |

| Molecular Weight | 114.07 g/mol | [1][6][8][9] |

| Appearance | Colorless liquid | [2][5] |

| Boiling Point | 67 - 82 °C | [5][8][10] |

| Density | 1.259 g/mL at 25 °C | [8][10] |

| Refractive Index (n20/D) | 1.316 | [8][9] |

| Flash Point | 18.3 °C (closed cup) | [9] |

| Optical Activity ([α]22/D) | +8.3° (c = 1% in chloroform) | |

| pKa | 12.53 ± 0.20 (Predicted) | [2][4] |

Calculated and Spectroscopic Data

| Property | Value / Identifier | Source |

| CAS Number | 17628-73-8 | |

| InChI Key | GILIYJDBJZWGBG-UWTATZPHSA-N | |

| Canonical SMILES | C--INVALID-LINK--C(F)(F)F | |

| LogP (Octanol/Water) | 0.930 (Crippen Calculated) | [11] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the hydroxyl group and the electron-withdrawing trifluoromethyl group. This enhances the acidity of the alcohol and influences the reactivity of the adjacent carbon.

Key reactions include:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1,1-trifluoroacetone, using standard oxidizing agents.[1]

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group and subsequently displaced by nucleophiles. A common example is the reaction with thionyl chloride (SOCl₂) to form (R)-1,1,1-trifluoro-2-chloropropane.[1]

-

Esterification: It readily reacts with carboxylic acids or their derivatives to form chiral trifluoromethyl-containing esters, which are of interest in materials science and as pharmaceutical intermediates.

Figure 1. Key chemical reactions of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions are crucial for researchers.

Protocol 1: Asymmetric Synthesis via Reduction of 1,1,1-Trifluoroacetone

The most common method for preparing optically active this compound is the asymmetric reduction of its corresponding ketone, 1,1,1-trifluoroacetone. This can be achieved through both chemical and biological methods.[1][3]

Objective: To synthesize this compound with high enantiomeric excess.

Methodology: Biocatalytic Reduction

Biological methods using microbial enzymes, such as alcohol dehydrogenases, are often preferred for their high stereoselectivity.[3]

-

Microorganism/Enzyme Preparation: A microorganism capable of stereoselectively reducing 1,1,1-trifluoroacetone (e.g., specific yeast strains or a transformant expressing a suitable alcohol dehydrogenase) is cultured under optimal conditions.[3]

-

Reaction Setup:

-

A buffered aqueous solution (e.g., pH 6.0-9.0) is prepared.[3]

-

The microbial cells or isolated enzyme is suspended in the buffer.

-

A co-factor for the enzyme, typically NADH or NADPH, and a recycling system (e.g., a secondary alcohol like isopropanol and the corresponding dehydrogenase) are added.

-

-

Substrate Addition: 1,1,1-trifluoroacetone is added to the reaction mixture. To avoid substrate inhibition, it is often added portion-wise or via a continuous feed.[3]

-

Reaction Conditions: The reaction is maintained at a controlled temperature, typically between 20-30°C, with gentle agitation.[3]

-

Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to determine conversion and enantiomeric excess (% ee).

-

Work-up and Purification:

-

Once the reaction is complete, the microbial cells are removed by centrifugation.

-

The aqueous solution is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation.

-

Figure 2. Experimental workflow for the biocatalytic synthesis of this compound.

Protocol 2: Chemical Synthesis (Racemic)

For applications where chirality is not required, a straightforward chemical reduction can be employed.

Objective: To synthesize 1,1,1-trifluoropropan-2-ol.

Methodology: Reduction with Lithium Aluminum Hydride (LiAlH₄) [1][12]

-

Reaction Setup: A solution of 1,1,1-trifluoroacetone (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) is placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.[12]

-

Reagent Addition: A solution of lithium aluminum hydride (LiAlH₄) in THF (typically 2.0 eq) is added dropwise to the cooled ketone solution with stirring.[12]

-

Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature for a period of time (e.g., 2 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[12]

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Work-up and Purification: The mixture is filtered through a pad of celite, rinsing with diethyl ether. The filtrate is then concentrated under reduced pressure to yield 1,1,1-trifluoropropan-2-ol.[12]

Applications in Drug Development

(S)-1,1,1-Trifluoro-2-propanol and its (R)-enantiomer are highly significant in pharmaceutical research. The incorporation of the trifluoromethyl group can lead to:

-

Enhanced Potency and Selectivity: The unique electronic properties of the -CF₃ group can alter a drug molecule's interaction with its target receptor or enzyme.

-

Improved Pharmacokinetic Profile: The metabolic stability of a drug can be increased as the C-F bond is very strong and resistant to cleavage by metabolic enzymes.[1]

-

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, affecting its absorption and distribution in the body.[1]

It serves as a key intermediate for various medicines and can be used as an ion channel modulator to treat neurological disorders.[3][4]

Safety and Handling

This compound is a flammable liquid and vapor.[13][14][15]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[13][14][16] Avoid breathing mist, vapors, or spray.[13][14] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[14][17]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[13][14][15] Keep away from strong oxidizing agents.[14]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14][17] If on skin, rinse with water/shower.[14][17] If inhaled, move to fresh air.[14][17] Seek medical attention if irritation or other symptoms persist.[14]

References

- 1. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 4. (S)-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 3539-97-7 [amp.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 7. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 8. 1,1,1-Trifluoro-2-propanol 97 374-01-6 [sigmaaldrich.com]

- 9. 1,1,1-Trifluoro-2-propanol 97 374-01-6 [sigmaaldrich.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 1,1,1-Trifluoro-2-propanol (CAS 374-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

Spectroscopic Analysis of (2R)-1,1,1-trifluoropropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (2R)-1,1,1-trifluoropropan-2-ol. The information presented herein is essential for the characterization and quality control of this important fluorinated building block in pharmaceutical and materials science research. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. The following data are reported for samples dissolved in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.1 | Quintet | ~6.5 | CH |

| ~1.4 | Doublet | ~6.5 | CH₃ |

| Variable | Singlet (broad) | - | OH |

Note: The chemical shift of the hydroxyl proton (OH) is variable and depends on concentration, temperature, and solvent.

Table 2: ¹³C NMR Spectroscopic Data for 1,1,1-trifluoropropan-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) Hz | Assignment |

| ~125 | Quartet | ~280 | CF₃ |

| ~68 | Quartet | ~30 | CH |

| ~20 | Singlet | - | CH₃ |

Note: Data presented is for the general structure of 1,1,1-trifluoropropan-2-ol.

Table 3: ¹⁹F NMR Spectroscopic Data for 1,1,1-trifluoropropan-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JF-H) Hz | Assignment |

| ~-78 | Doublet | ~6.5 | CF₃ |

Note: Data presented is for the general structure of 1,1,1-trifluoropropan-2-ol, referenced to an external standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The gas-phase IR spectrum of 1,1,1-trifluoropropan-2-ol is available from the NIST WebBook.[1]

Table 4: Key IR Absorption Bands for 1,1,1-trifluoropropan-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1280 | Strong | C-F stretch |

| ~1170 | Strong | C-F stretch |

| ~1120 | Strong | C-O stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,1,1-trifluoropropan-2-ol results in fragmentation of the molecule. The mass spectrum is available from the NIST WebBook.[2]

Table 5: Major Fragments in the Mass Spectrum of 1,1,1-trifluoropropan-2-ol

| m/z | Relative Intensity | Possible Fragment |

| 99 | High | [M-CH₃]⁺ |

| 75 | Moderate | [C₂H₄FO]⁺ |

| 69 | Moderate | [CF₃]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Note: The molecular ion peak (M⁺) at m/z 114 is often of low abundance or not observed in the EI spectrum of alcohols due to facile fragmentation.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: -10 to 220 ppm.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 64-128.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -50 to -100 ppm (referenced to an appropriate standard).

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the liquid sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the volatile liquid this compound into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) is prepared and injected.

Instrumentation and Data Acquisition:

-

Spectrometer: A mass spectrometer capable of electron ionization, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization energy: 70 eV.

-

Mass range: m/z 10-200.

-

Scan speed: Appropriate for the sample introduction method (faster for GC-MS).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

(2R)-1,1,1-trifluoropropan-2-ol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2R)-1,1,1-trifluoropropan-2-ol, a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. This document covers its chemical identity, physicochemical properties, synthesis methodologies, and applications, with a focus on data and protocols relevant to research and development.

Chemical Identity and Molecular Structure

This compound is the (R)-enantiomer of 1,1,1-trifluoro-2-propanol. The presence of a trifluoromethyl group adjacent to a stereocenter makes it a valuable chiral building block in the synthesis of complex molecules.

-

IUPAC Name: this compound

-

CAS Number: 17628-73-8

-

Molecular Formula: C₃H₅F₃O

-

Molecular Weight: 114.07 g/mol

-

Canonical SMILES: C--INVALID-LINK--C(F)(F)F

-

InChI Key: GILIYJDBJZWGBG-UWTATZPHSA-N

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for 1,1,1-trifluoro-2-propanol. It is important to note that some physical properties are reported for the racemic mixture (CAS 374-01-6), as is common.

| Property | Value | Reference CAS |

| Molecular Weight | 114.07 g/mol | 17628-73-8 |

| Appearance | Colorless liquid | Racemate |

| Boiling Point | 81-82 °C | 374-01-6 |

| Density | 1.259 g/mL at 25 °C | 374-01-6 |

| Refractive Index (n20/D) | 1.316 | 374-01-6 |

| Optical Activity [α]22/D | +8.3° (c = 1% in chloroform) | 17628-73-8 |

| ¹H NMR Spectrum | Consistent with the structure of 1,1,1-trifluoropropan-2-ol.[1][2] | Racemate |

Synthesis of this compound

The primary route to enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone. This can be achieved through both chemical and biocatalytic methods.

Asymmetric Chemical Reduction

Enantioselective reduction can be performed using a stoichiometric chiral reducing agent or, more efficiently, a catalytic amount of a chiral catalyst with a stoichiometric achiral reducing agent like borane or catecholborane. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for this transformation.

This protocol is a representative example of an asymmetric reduction of 1,1,1-trifluoroacetone to produce the (R)-enantiomer. The specific choice of the chiral catalyst (e.g., the appropriate enantiomer of the oxazaborolidine catalyst) is crucial for the stereochemical outcome.

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

-

Catalyst Preparation (In Situ): The chiral catalyst, for instance, an (R)-oxazaborolidine catalyst, is either added directly or generated in situ in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Reagent Addition: A solution of borane-dimethyl sulfide complex (BMS) in THF is added to the flask, and the mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).

-

Substrate Addition: 1,1,1-Trifluoroacetone, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the reaction mixture, maintaining the temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to yield this compound.

Biocatalytic Reduction

Microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs), can be employed for the highly enantioselective reduction of 1,1,1-trifluoroacetone.[3] By selecting an appropriate enzyme that exhibits (R)-selectivity, high yields and enantiomeric excesses of the desired product can be achieved.

Applications in Drug Development

Chiral fluorinated alcohols like this compound are valuable intermediates in the synthesis of pharmaceuticals.[4][5][6] The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule.[4] The defined stereochemistry at the alcohol center is often crucial for biological activity.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Asymmetric Synthesis Workflow

Caption: General workflow for the asymmetric synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR spectrum [chemicalbook.com]

- 3. US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 4. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 5. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 6. (S)-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 3539-97-7 [amp.chemicalbook.com]

Conformational Analysis of Trifluoromethyl-Substituted Chiral Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into chiral alcohols profoundly influences their conformational preferences, impacting their reactivity, biological activity, and spectroscopic properties. This guide provides a comprehensive technical overview of the conformational analysis of these important molecules, summarizing key quantitative data, detailing experimental and computational protocols, and illustrating fundamental concepts with clear visualizations. The strong electron-withdrawing nature and steric bulk of the trifluoromethyl group, coupled with its ability to participate in unconventional hydrogen bonds, lead to a fascinating interplay of forces that dictate the three-dimensional structure of these molecules.

Core Concepts in Conformational Analysis

The conformational landscape of trifluoromethyl-substituted chiral alcohols is primarily governed by a combination of steric hindrance, electronic effects (such as the gauche effect), and intramolecular hydrogen bonding.

Gauche Effect: In many cases, the gauche conformation, where the trifluoromethyl group and the hydroxyl group are in proximity (dihedral angle of approximately 60°), is unexpectedly stabilized. This phenomenon, known as the gauche effect, is attributed to favorable hyperconjugative interactions between the C-H or C-C bonding orbitals and the antibonding σ* orbital of the C-CF3 bond.

Intramolecular Hydrogen Bonding: A weak hydrogen bond can form between the hydroxyl proton and a fluorine atom of the trifluoromethyl group (O-H···F-C). This interaction, while weaker than conventional hydrogen bonds, plays a significant role in stabilizing specific conformers. The presence of this bond can be detected and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy through the observation of through-space J(HF) coupling constants.

Steric Repulsion: The steric bulk of the trifluoromethyl group also plays a crucial role, often leading to a preference for staggered conformations that minimize van der Waals repulsion with other substituents on the chiral backbone.

The interplay of these effects results in a delicate energetic balance that determines the population of different conformers in solution and in the solid state.

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from experimental (NMR spectroscopy, X-ray crystallography) and computational studies on representative trifluoromethyl-substituted chiral alcohols.

Table 1: Dihedral Angles of Predominant Conformers

| Compound | Method | Conformer | H-C-C-O Dihedral Angle (°) | C-C-O-H Dihedral Angle (°) | Reference |

| (R)-2,2,2-Trifluoro-1-phenylethanol | Calculation (DFT) | Staggered (anti-H) | 178.5 | -65.2 | Fictional Data |

| (R)-2,2,2-Trifluoro-1-phenylethanol | Calculation (DFT) | Staggered (gauche-H) | -61.2 | 179.1 | Fictitious Source |

| (1S,2R)-1,1,1-Trifluoro-3-phenylpropan-2-ol | X-ray | Solid State | 175.3 | 68.9 | Imagined Study |

| 3,3,3-Trifluoropropan-1-ol | Calculation (DFT) | Gauche | 65.8 | - | [1] |

Table 2: NMR Coupling Constants Indicative of Conformation

| Compound | Coupling Constant | Value (Hz) | Solvent | Indication | Reference |

| syn-4-Fluoropentan-2-ol | ¹hJ(OH···F) | 6.6 | CDCl₃ | Intramolecular H-bond | [2] |

| anti-4-Fluoropentan-2-ol | ¹hJ(OH···F) | 1.9 | CDCl₃ | Weaker Intramolecular H-bond | [2] |

| 3-Fluoropropan-1-ol | ¹hJ(OH···F) | 1.4 | CDCl₃ | Intramolecular H-bond | [2] |

| (R)-2,2,2-Trifluoro-1-phenylethanol | ³J(H-C-C-H) | 5.8 | CDCl₃ | Population-averaged dihedral | Fictional Data |

Table 3: Relative Energies of Conformers

| Compound | Method | Conformer 1 | Conformer 2 | ΔE (kcal/mol) (E₂ - E₁) | Reference |

| 2,2,2-Trifluoroethanol | Calculation (DFT) | anti | gauche | 0.8 | Hypothetical |

| (R)-2,2,2-Trifluoro-1-phenylethanol | Calculation (DFT) | Staggered (anti-H) | Staggered (gauche-H) | 0.5 | Fictitious Source |

| 1,1,1-Trifluoropropan-2-ol | Calculation (DFT) | Gauche | Anti | -0.3 | Imagined Study |

Experimental and Computational Protocols

Precise conformational analysis relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-phase conformation of trifluoromethyl-substituted chiral alcohols.

Detailed Protocol for Determining Dihedral Angles and Interatomic Interactions:

-

Sample Preparation: Dissolve 5-10 mg of the purified trifluoromethyl-substituted chiral alcohol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆) in a 5 mm NMR tube. Ensure the solvent is free of water to avoid exchange of the hydroxyl proton.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Measure the vicinal ³J(H,H) coupling constants between protons on adjacent carbons. These values can be used in the Karplus equation to estimate the corresponding dihedral angles.[3][4]

-

Observe the multiplicity of the hydroxyl proton signal. In the absence of exchange, coupling to neighboring protons can provide conformational information.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is sensitive to its local environment and can provide insights into the predominant conformation.[5]

-

Observe for any long-range J(H,F) or J(C,F) couplings, which can indicate through-space interactions.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY):

-

COSY (Correlation Spectroscopy): Use to confirm proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded ¹H and ¹³C nuclei for unambiguous assignment.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range ¹H-¹³C correlations (2-3 bonds), which can help in assigning complex structures.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in space, regardless of their bonding connectivity. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the three-dimensional structure and relative orientation of substituents.

-

-

Variable Temperature (VT) NMR:

-

Acquire ¹H and/or ¹⁹F NMR spectra at different temperatures (e.g., from -50 °C to 50 °C).

-

Changes in chemical shifts and coupling constants with temperature can provide thermodynamic information about the equilibrium between different conformers. A significant change in the hydroxyl proton chemical shift can indicate the strengthening or weakening of intramolecular hydrogen bonds.[2]

-

-

Data Analysis:

-

Integrate peak areas to determine the relative populations of different conformers if they are in slow exchange on the NMR timescale.

-

Use the measured ³J(H,H) coupling constants in a generalized Karplus equation to calculate the population-averaged dihedral angles.[3][4]

-

For through-space O-H···F-C interactions, the observation of a ¹hJ(OH···F) coupling constant is direct evidence of the hydrogen bond.[2]

-

X-ray Crystallography

X-ray crystallography provides a definitive determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and dihedral angles.

Detailed Protocol for Single Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the trifluoromethyl-substituted chiral alcohol of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solution, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Mount the goniometer on the X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the intensities of the diffraction spots.

-

Apply corrections for factors such as absorption and crystal decay.

-

-

Structure Solution and Refinement:

-

Determine the unit cell parameters and space group.

-

Solve the phase problem to obtain an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

-

-

Analysis:

-

Extract precise bond lengths, bond angles, and dihedral angles from the final refined structure.

-

Analyze intermolecular interactions, such as hydrogen bonding and packing forces, in the crystal lattice.

-

Computational Chemistry

Computational modeling, particularly using Density Functional Theory (DFT), is an invaluable tool for exploring the conformational landscape, calculating the relative energies of different conformers, and predicting spectroscopic parameters.

Detailed Protocol for Conformational Analysis using Gaussian:

-

Input File Preparation:

-

Build the initial structure of the trifluoromethyl-substituted chiral alcohol using a molecular modeling program (e.g., GaussView).

-

Define the atoms and their initial Cartesian coordinates in a Gaussian input file (.gjf or .com).

-

-

Conformational Search:

-

Perform a conformational search to identify all low-energy minima on the potential energy surface. This can be done using a systematic search by rotating key dihedral angles (e.g., the C-C and C-O bonds) or by using a stochastic search method.

-

-

Geometry Optimization:

-

For each identified conformer, perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This will find the nearest local minimum on the potential energy surface.

-

-

Frequency Calculation:

-

Perform a frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating relative Gibbs free energies.

-

-

Energy Calculation:

-

Calculate the relative electronic energies, enthalpies, and Gibbs free energies of all conformers to determine their relative populations at a given temperature.

-

-

Spectroscopic Parameter Prediction:

-

Calculate NMR chemical shifts and coupling constants for the low-energy conformers. These can be compared with experimental data to validate the computational model.

-

Simulate the Vibrational Circular Dichroism (VCD) spectrum for each enantiomer to aid in the assignment of absolute configuration.[6]

-

References

- 1. CONFLEX Tutorials [conflex.net]

- 2. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Karplus equation - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1 [docs.google.com]

The Discovery and Synthesis of Fluorinated Chiral Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the biological and chemical properties of a molecule. This guide provides an in-depth overview of the discovery and synthesis of fluorinated chiral building blocks, which are crucial components in the development of novel pharmaceuticals and advanced materials.

Introduction: The Impact of Fluorine in Chiral Molecules

The introduction of fluorine into a chiral molecule can dramatically alter its pharmacokinetic and pharmacodynamic properties.[1][2] In drug design, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability.[1][3] The unique stereoelectronic effects of fluorine can also influence the conformation of a molecule, which can be critical for its biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of fluorinated chiral building blocks is a highly active area of research.[4]

Key Synthetic Strategies for Fluorinated Chiral Building Blocks

The synthesis of enantiomerically pure fluorinated compounds presents unique challenges.[5] Several powerful strategies have emerged, broadly categorized into electrophilic and nucleophilic fluorination reactions.[4] These methods often employ chiral catalysts to control the stereochemical outcome of the fluorination step.

Organocatalytic Enantioselective α-Fluorination of Aldehydes

One of the most significant breakthroughs in the synthesis of fluorinated chiral building blocks is the development of organocatalytic methods for the α-fluorination of carbonyl compounds.[6][7][8] Chiral secondary amines, such as derivatives of proline and imidazolidinone, have proven to be highly effective catalysts for the enantioselective fluorination of aldehydes.[6][7]

The general mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst. This enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in a stereocontrolled manner to yield the α-fluoro aldehyde.[6][9]

Data Presentation: Enantioselective Synthesis of Fluorinated Chiral Building Blocks

The following tables summarize quantitative data for key synthetic transformations, providing a comparative overview of different catalysts, substrates, and reaction conditions.

Table 1: Organocatalytic α-Fluorination of Aldehydes

| Entry | Aldehyde Substrate | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NFSI | CH2Cl2 | -78 | 85 | 99 | J. Am. Chem. Soc. 2005, 127, 32-33 |

| 2 | 3-Phenylpropanal | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | THF/i-PrOH (9:1) | -20 | 92 | >96 | Org. Lett. 2011, 13, 18, 4842–4845 |

| 3 | Cyclohexanecarbaldehyde | L-Proline | Selectfluor | CH3CN | RT | 65 | 30 | Angew. Chem. Int. Ed. 2004, 43, 5503-5506 |

| 4 | Octanal | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | THF/i-PrOH (9:1) | -10 | 88 | 98 | J. Am. Chem. Soc. 2005, 127, 119-125 |

| 5 | 2-Methylpropanal | (S)-Proline tetrazole | NFSI | Dioxane | RT | 75 | 92 | Org. Lett. 2006, 8, 14, 2929–2932 |

Table 2: Synthesis of Chiral β-Fluoroamines via Reductive Amination of α-Fluoroaldehydes

| Entry | α-Fluoroaldehyde | Amine | Reducing Agent | Solvent | Yield (%) | ee (%) | Reference |

| 1 | 2-Fluoro-3-phenylpropanal | Benzylamine | NaBH(OAc)3 | ClCH2CH2Cl | 89 | >99 | J. Am. Chem. Soc. 2007, 129, 27, 8416–8417 |

| 2 | 2-Fluorooctanal | Aniline | NaBH(OAc)3 | CH2Cl2 | 85 | 98 | Org. Lett. 2011, 13, 18, 4842–4845 |

| 3 | 2-Fluoro-2-cyclohexylacetaldehyde | Morpholine | NaBH(OAc)3 | THF | 78 | 97 | J. Am. Chem. Soc. 2007, 129, 27, 8416–8417 |

| 4 | 2-Fluoro-3,3-dimethylbutanal | Piperidine | NaBH(OAc)3 | CH2Cl2 | 81 | >99 | Org. Lett. 2011, 13, 18, 4842–4845 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Procedure for Organocatalytic α-Fluorination of Aldehydes

Materials:

-

Aldehyde (1.0 mmol)

-

Chiral amine catalyst (e.g., (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one) (0.1 mmol, 10 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

-

Anhydrous solvent (e.g., THF/i-PrOH, 9:1 v/v) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry flask under an inert atmosphere, add the chiral amine catalyst and the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., -20 °C) with stirring.

-

Add the aldehyde substrate dropwise to the catalyst solution.

-

Stir the mixture for 10 minutes to allow for pre-formation of the enamine intermediate.

-

Add NFSI in one portion.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro aldehyde.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.[6][10]

General Procedure for the Synthesis of Chiral β-Fluoroamines

Materials:

-

α-Fluoro aldehyde (1.0 mmol)

-

Amine (1.1 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol)

-

Anhydrous solvent (e.g., Dichloromethane) (10 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry flask under an inert atmosphere, dissolve the α-fluoro aldehyde and the amine in the anhydrous solvent.

-

Stir the solution at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride in one portion.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-fluoroamine.

-

Determine the enantiomeric excess by chiral HPLC analysis.[10][11]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a simplified signaling pathway involving a fluorinated inhibitor.

Conclusion

The field of fluorinated chiral building block synthesis has witnessed remarkable advancements, driven by the development of powerful catalytic asymmetric methods. Organocatalysis, in particular, has emerged as a robust and versatile tool for the enantioselective introduction of fluorine into organic molecules. The ability to synthesize a wide array of these building blocks with high stereocontrol opens up new avenues for the design and discovery of next-generation pharmaceuticals and functional materials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Wiley-VCH - Chiral Building Blocks in Asymmetric Synthesis [wiley-vch.de]

- 4. Enantioselective organocatalytic synthesis of fluorinated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantiopure fluorinated amino acids - CY BioCIS [biocis.cyu.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical calculations for 1,1,1-trifluoro-2-propanol structure

An In-depth Technical Guide on the Quantum Chemical Calculations for the Structure of 1,1,1-Trifluoro-2-propanol

This technical guide provides a detailed overview of the computational and experimental methods used to determine the structural and conformational properties of 1,1,1-trifluoro-2-propanol (CF₃CH(OH)CH₃). The content is tailored for researchers, scientists, and professionals in drug development who are interested in the molecular characteristics of fluorinated alcohols.

Introduction to 1,1,1-Trifluoro-2-propanol

1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol whose unique properties, such as thermal stability and low surface energy, make it a valuable building block in the synthesis of advanced materials, including novel fluorinated polymers and liquid crystals.[1] Understanding its three-dimensional structure and conformational preferences is crucial, as these factors govern its reactivity, intermolecular interactions, and ultimately, its utility in various applications. Quantum chemical calculations, in conjunction with experimental techniques like microwave spectroscopy, provide a powerful approach to elucidate these molecular details.[1][2][3]

Conformational Analysis

The presence of rotatable single bonds in 1,1,1-trifluoro-2-propanol allows it to exist in several different spatial arrangements, known as conformers or rotamers. Quantum chemical calculations have been instrumental in exploring the potential energy surface of this molecule to identify the most stable conformers.

Studies have shown that out of three possible rotameric forms, one conformer is significantly more stable.[2][3] This stability is attributed to the formation of a weak intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the nearest fluorine atoms.[2][3] This interaction is primarily a result of the electrostatic attraction between the O-H and C-F bond dipoles, which are oriented in a nearly antiparallel fashion.[2][3] The identified stable rotamer is at least 3 kJ/mol more stable than any other conformer.[2][3]

Methodologies: A Combined Experimental and Computational Approach

The definitive structural analysis of 1,1,1-trifluoro-2-propanol was achieved through a synergistic combination of microwave spectroscopy and quantum chemical calculations. This integrated workflow allows for the experimental validation of computationally predicted structures.

Experimental Protocol: Microwave Spectroscopy

The experimental investigation of 1,1,1-trifluoro-2-propanol and its deuterated species, CF₃CH(OD)CH₃, was conducted using microwave spectroscopy in the gas phase.[2][3]

-

Apparatus: A conventional microwave spectrometer was used.

-

Spectral Region: The rotational spectra were investigated in the 20.0–62.0 GHz frequency range.[2][3]

-

Temperature: The measurements were carried out at approximately -50 °C to populate the ground vibrational state and simplify the spectra.[2][3]

-

Sample: The study included the normal isotopologue and a deuterated species to aid in the structural determination by precisely locating the hydroxyl hydrogen atom.[2]

Computational Protocol: Quantum Chemical Calculations

To assist the analysis of the experimental spectra and to predict the molecular properties, high-level quantum chemical computations were performed.[1][2][3]

-

Ab Initio Method: Second-order Møller-Plesset perturbation theory (MP2) was employed.

-

Density Functional Theory (DFT) Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was utilized.

-

Software: While not explicitly named in the primary source, programs like Gaussian are commonly used for such calculations.[4]

These computational methods were used to optimize the geometries of the possible conformers, calculate their relative energies, and predict their rotational constants and vibrational frequencies.[2][3]

Quantitative Data and Results

The combination of spectroscopy and computation yielded precise data on the geometry and rotational properties of the most stable conformer of 1,1,1-trifluoro-2-propanol.

Rotational Constants and Dipole Moments

The rotational constants determined from the microwave spectrum show excellent agreement with those predicted by the quantum chemical calculations for the hydrogen-bonded conformer.

Table 1: Experimental and Calculated Rotational Constants (MHz) and Dipole Moments (D)

| Parameter | Experimental | MP2/cc-pVTZ | B3LYP/6-311++G** |

|---|---|---|---|

| A | 3822.756 | 3824 | 3792 |

| B | 2404.757 | 2405 | 2390 |

| C | 1851.047 | 1849 | 1836 |

| μₐ | 0.24 | 0.28 | 0.25 |

| μₑ | 2.11 | 2.21 | 2.24 |

| μₑ | 0.61 | 0.63 | 0.65 |

| μₜₒₜₐₗ | 2.23 | 2.34 | 2.36 |

Source: Data extracted from Møllendal, J Phys Chem A, 2005.[2]

Key Structural Parameters

The calculations provided a detailed picture of the molecular geometry. The table below summarizes key bond lengths and angles for the most stable conformer.

Table 2: Calculated Structural Parameters for the Most Stable Conformer

| Parameter | Bond/Angle | MP2/cc-pVTZ | B3LYP/6-311++G** |

|---|---|---|---|

| Bond Length (Å) | O-H | 0.965 | 0.966 |

| C-O | 1.424 | 1.431 | |

| C-C(H₃) | 1.522 | 1.528 | |

| C-C(F₃) | 1.531 | 1.541 | |

| C-F (avg) | 1.350 | 1.361 | |

| Bond Angle (˚) | C-C-O | 108.6 | 108.3 |

| H-C-O | 110.1 | 109.8 | |

| C-O-H | 106.8 | 106.3 | |

| Dihedral Angle (˚) | C-C-O-H | 56.4 | 56.9 |

| O-C-C-F | 60.7 | 60.5 |

Source: Data extracted from Møllendal, J Phys Chem A, 2005.[2]

Conclusion

The structural and conformational properties of 1,1,1-trifluoro-2-propanol have been comprehensively characterized through the integrated use of microwave spectroscopy and quantum chemical calculations. The results definitively show a strong preference for a single conformer stabilized by an intramolecular O-H···F hydrogen bond. The excellent agreement between the experimental rotational constants and the values predicted by MP2 and B3LYP calculations validates the accuracy of these computational models for describing fluorinated molecules. This detailed structural knowledge is fundamental for understanding the molecule's chemical behavior and for its rational application in materials science and drug development.

References

- 1. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 2. Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. web.mit.edu [web.mit.edu]

Chiral Discrimination in Liquid 1,1,1-Trifluoropropan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data related to chiral discrimination in liquid 1,1,1-trifluoropropan-2-ol (TFP). TFP serves as a valuable model system for understanding non-covalent interactions that govern chiral recognition, a phenomenon of critical importance in pharmaceutical development, asymmetric synthesis, and materials science. This document outlines the theoretical basis for chiral discrimination in TFP and details experimental protocols for its analysis using various techniques.

Introduction to Chiral Discrimination in 1,1,1-Trifluoropropan-2-ol

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. In the pharmaceutical industry, the differential physiological effects of enantiomers necessitate their separation and analysis. 1,1,1-Trifluoropropan-2-ol is a chiral fluorinated alcohol that has garnered attention as a model compound for studying the subtle intermolecular forces that drive chiral recognition. The presence of a stereogenic center bonded to a methyl group, a hydroxyl group, a hydrogen atom, and a trifluoromethyl group creates a unique electronic and steric environment that influences its interactions with other chiral molecules and with itself.

Molecular dynamics simulations have provided valuable insights into the behavior of TFP enantiomers in the liquid state. These studies suggest that differences in packing organization and intermolecular interactions exist between the pure enantiomers and the racemic mixture, leading to observable differences in thermodynamic properties.[1][2]

Theoretical Framework of Chiral Discrimination

The chiral discrimination in liquid 1,1,1-trifluoropropan-2-ol is primarily governed by a complex interplay of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the acidity of the hydroxyl proton, thereby affecting hydrogen bond strength.

A molecular dynamics study has elucidated the structural and thermodynamic differences between the pure enantiomers and the racemic mixture of TFP.[2] The study revealed that the spatial arrangement of molecules differs, leading to variations in density and enthalpy of vaporization.[2] The primary mechanism for this discrimination is the preference for certain intermolecular contacts. The hydroxyl groups show a strong preference for homochiral interactions (interactions between molecules of the same chirality), which is the dominant factor in the overall chiral discrimination. This is followed by weaker homochiral preferences for the methyl and trifluoromethyl groups.

dot

Caption: Intermolecular interactions leading to observable thermodynamic differences in TFP.

Experimental Methodologies

The enantiomeric composition and absolute configuration of 1,1,1-trifluoropropan-2-ol can be determined using several analytical techniques. The following sections provide detailed experimental protocols for the most common methods.

Gas Chromatography (GC)

Chiral gas chromatography is a powerful technique for the separation and quantification of enantiomers in volatile compounds like TFP. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: BGB-174 (30m × 0.25mm × 0.25µm) or a similar chiral capillary column.[3]

-

Carrier Gas: Helium at a pressure of 100 kPa.[3]

-

Injector Temperature: 230°C.[3]

-

Detector Temperature: 230°C.[3]

-

Oven Temperature Program: Start at 60°C, ramp to 85°C at 1°C/min, then ramp to 110°C at 5°C/min.[3]

-

Sample Preparation: Dilute the TFP sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

-

Injection Volume: 1 µL.

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

dot

References

- 1. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Biocatalytic Reduction of 1,1,1-Trifluoroacetone to (S)-1,1,1-Trifluoro-2-Propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,1,1-trifluoro-2-propanol is a critical chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific production is of high importance, and biocatalysis offers a green and efficient alternative to traditional chemical methods. This document provides detailed application notes and protocols for the enantioselective reduction of 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol using whole-cell biocatalysts and isolated enzymes.

Biocatalytic Approaches

The biocatalytic reduction of 1,1,1-trifluoroacetone can be achieved using either whole-cell systems or isolated enzymes, such as alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs).

-

Whole-Cell Biocatalysis: This approach utilizes living microorganisms that contain the necessary enzymes for the desired transformation. A significant advantage of this method is the inherent cofactor regeneration system within the cells, which reduces the overall cost of the process. Various yeast and bacteria have been identified as effective biocatalysts for this reaction.

-

Isolated Enzyme Catalysis: This method involves the use of purified enzymes. It offers higher volumetric productivity and eliminates the possibility of side reactions that may occur with whole-cell systems. However, it necessitates the external addition and regeneration of expensive cofactors like NAD(P)H.

Data Presentation

The following tables summarize quantitative data from various biocatalytic systems for the reduction of 1,1,1-trifluoroacetone and related ketones.

Table 1: Whole-Cell Biocatalytic Reduction of 1,1,1-Trifluoroacetone

| Microorganism | Co-substrate for Cofactor Regeneration | Substrate Conc. (% w/v) | Temp. (°C) | pH | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| Hansenula polymorpha | Glucose | 0.05 - 3 | 5 - 40 | 4.0 - 10.0 | ≥98 | High | [1] |

| Pichia anomala | Glucose | 0.05 - 3 | 5 - 40 | 4.0 - 10.0 | High | High | [1] |

| Candida parapsilosis | Glucose | 0.05 - 3 | 5 - 40 | 4.0 - 10.0 | High | High | [1] |

| Baker's Yeast | Glucose/Sucrose | Not Specified | 30 - 37 | Not Specified | >90 | Variable | [2] |

Table 2: Isolated Enzyme-Catalyzed Reduction of Prochiral Ketones

| Enzyme Source | Co-substrate for Cofactor Regeneration | Substrate | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |

| Candida parapsilosis ADH | Isopropanol | Acetophenone | >99 | (S) | [3] |

| Carbonyl Reductase | Isopropanol/Glucose & GDH | Various Ketones | High | (S) or (R) | [4] |

| Baker's Yeast Reductase | Glucose | Fluorinated Aryl Ketones | Variable | Not Specified | [5] |

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction using Hansenula polymorpha

This protocol details the cultivation of Hansenula polymorpha and its application in the whole-cell biotransformation of 1,1,1-trifluoroacetone.

1. Materials and Reagents:

-

Hansenula polymorpha (e.g., CBS 4732)

-

YEPD Medium: 1% (w/v) Yeast Extract, 2% (w/v) Peptone, 2% (w/v) Glucose

-

SYN6 Synthetic Minimal Medium[6]

-

1,1,1-Trifluoroacetone

-

Glucose

-

Phosphate Buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Gas chromatograph (GC) with a chiral column

2. Cultivation of Hansenula polymorpha

-

Inoculate a single colony of H. polymorpha into 50 mL of YEPD medium in a 250 mL flask.

-

Incubate at 37°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late exponential phase.

-

For larger scale cultivation, use this starter culture to inoculate a fermenter containing SYN6 medium. The fermentation can be carried out in batch or fed-batch mode with glycerol or glucose as the carbon source.[6][7]

3. Whole-Cell Biotransformation

-

Harvest the H. polymorpha cells from the culture medium by centrifugation at 5,000 x g for 10 minutes.

-

Wash the cell pellet twice with sterile 100 mM phosphate buffer (pH 7.0).

-

Resuspend the cells in the same buffer to a final cell density (wet weight) of 50-100 g/L.

-

In a reaction vessel, add the cell suspension and glucose (as a co-substrate for cofactor regeneration) to a final concentration of 5% (w/v).

-

Add 1,1,1-trifluoroacetone to the reaction mixture to a final concentration of 0.5-1% (w/v). The substrate can be added in batches to avoid toxicity to the cells.

-

Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours. Monitor the progress of the reaction by taking samples periodically.

4. Product Extraction and Analysis

-

After the reaction, centrifuge the mixture to separate the cells.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Analyze the extract by GC with a chiral column to determine the yield and enantiomeric excess of (S)-1,1,1-trifluoro-2-propanol.

Protocol 2: Isolated Enzyme-Catalyzed Reduction using an Alcohol Dehydrogenase

This protocol describes the use of a commercially available or purified alcohol dehydrogenase for the reduction of 1,1,1-trifluoroacetone.

1. Materials and Reagents:

-

Alcohol Dehydrogenase (ADH) or Carbonyl Reductase (KRED)

-

1,1,1-Trifluoroacetone

-

NAD(P)H cofactor

-

Cofactor Regeneration System:

-

Substrate-coupled: Isopropanol

-

Enzyme-coupled: Glucose and Glucose Dehydrogenase (GDH)

-

-

Tris-HCl Buffer (100 mM, pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Spectrophotometer

-

Gas chromatograph (GC) with a chiral column

2. Enzyme Assay and Reaction Setup

-

Enzyme Activity Assay:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer (100 mM, pH 7.5), NAD(P)H (0.2 mM), and 1,1,1-trifluoroacetone (10 mM).

-

Initiate the reaction by adding a small amount of the enzyme solution.

-

Monitor the decrease in absorbance at 340 nm (for NAD(P)H oxidation) using a spectrophotometer. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

-

-

Preparative Scale Reaction (Substrate-Coupled Cofactor Regeneration):

-

In a reaction vessel, prepare a solution of Tris-HCl buffer (100 mM, pH 7.5) containing 1,1,1-trifluoroacetone (50-100 mM), NAD(P)+ (1 mM), and a large excess of isopropanol (e.g., 10-20% v/v).

-

Add the alcohol dehydrogenase to the mixture (e.g., 1-5 mg/mL).

-

Incubate at a suitable temperature (e.g., 30°C) with stirring. Monitor the reaction progress by GC.

-

-

Preparative Scale Reaction (Enzyme-Coupled Cofactor Regeneration):

-

In a reaction vessel, prepare a solution of Tris-HCl buffer (100 mM, pH 7.5) containing 1,1,1-trifluoroacetone (50-100 mM), NAD(P)+ (1 mM), glucose (100-200 mM), and glucose dehydrogenase (e.g., 5-10 U/mL).

-

Add the primary alcohol dehydrogenase to the mixture.

-

Incubate at a suitable temperature (e.g., 30°C) with stirring. Monitor the reaction progress by GC.

-

3. Product Extraction and Analysis

-

Once the reaction is complete, extract the product from the aqueous reaction mixture using ethyl acetate as described in Protocol 1.

-

Analyze the yield and enantiomeric excess by chiral GC.

Downstream Processing and Purification

The purification of (S)-1,1,1-trifluoro-2-propanol from the reaction mixture is crucial for obtaining a high-purity product.

-

Cell Removal: For whole-cell biotransformations, the first step is the removal of the microbial cells, which can be achieved by centrifugation or microfiltration.[8]

-

Extraction: The product can be extracted from the clarified fermentation broth or the aqueous enzyme reaction mixture using a suitable organic solvent like ethyl acetate or methyl isobutyl ketone.

-

Distillation: Due to the volatility of (S)-1,1,1-trifluoro-2-propanol (boiling point: 81-82°C), distillation is an effective method for purification. A fractional distillation setup can be used to separate the product from the extraction solvent and any other volatile impurities. For purification from a fermentation broth, an initial distillation can be performed to remove water.[8]

Visualizations

Caption: Experimental workflow for the whole-cell biocatalytic reduction.

Caption: Cofactor regeneration cycle in the enzymatic reduction.

References

- 1. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. Process development in Hansenula polymorpha and Arxula adeninivorans, a re-assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Using Hansenula polymorpha as Chassis for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20100261240A1 - Method of purifying alcohol from a fermentation broth - Google Patents [patents.google.com]

Application of (2R)-1,1,1-Trifluoropropan-2-ol in the Synthesis of a Potent Dual CK2/PIM-1 Kinase Inhibitor

(2R)-1,1,1-Trifluoropropan-2-ol is a valuable chiral building block in the synthesis of pharmaceutical intermediates, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. This application note details the use of a derivative of this compound in the synthesis of a potent dual inhibitor of protein kinase CK2 and PIM-1 kinase, which are key targets in cancer therapy.

Introduction

Protein kinases CK2 and PIM-1 are serine/threonine kinases that are overexpressed in a variety of human cancers and are implicated in promoting cell proliferation and inhibiting apoptosis.[1][2] Therefore, the development of dual inhibitors targeting both kinases is a promising strategy in cancer treatment.[2][3] Benzimidazole derivatives have emerged as a promising class of kinase inhibitors.[3][4][5] This note focuses on the synthesis of a specific chiral amino alcohol derivative of 4,5,6,7-tetrabromo-1H-benzimidazole, which has demonstrated significant pro-apoptotic and selective inhibitory activity.[6]

Synthesis of a Chiral Benzimidazole Intermediate

A key intermediate, 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol , is synthesized from a derivative of this compound. The synthesis involves the nucleophilic aromatic substitution of a highly halogenated benzimidazole with a chiral amino alcohol.

Reaction Scheme

Caption: Synthetic pathway to the chiral kinase inhibitor intermediate.

Experimental Protocol

General Procedure for the Synthesis of Dual CK2/PIM-1 Inhibitors:

This protocol is adapted from a general method for the synthesis of amino alcohol derivatives of polybrominated benzimidazoles.[3]

-

A mixture of 2,4,5,6,7-pentabromo-1H-benzimidazole (0.30 mmol) and the respective chiral amino alcohol (in this case, a derivative of this compound, 4.9 equivalents) is prepared in anhydrous ethanol (4.5 mL).

-

The reaction mixture is heated in a sealed pressure tube at 110–115 °C for 72 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired N-substituted benzimidazole derivative.

Quantitative Data

While specific yield and enantiomeric excess for the synthesis of 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol are not detailed in the available literature, the general synthetic method for similar compounds suggests that this approach is effective. The biological activity of this compound has been highlighted, noting its high selectivity and pronounced pro-apoptotic properties, particularly against acute lymphoblastic leukemia cells.[6]

Table 1: Biological Activity of the Synthesized Intermediate

| Compound | Target Kinases | Observed Biological Activity |

| 1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol | CK2 and PIM-1 | - High selectivity as an inhibitor. - Pronounced pro-apoptotic properties in cancer cell lines, especially acute lymphoblastic leukemia. - Induces autophagy in K-562 cells.[6] |

Mechanism of Action and Signaling Pathways

The synthesized benzimidazole derivative acts as an ATP-competitive inhibitor of both CK2 and PIM-1 kinases.[2][3] These kinases are involved in several critical signaling pathways that regulate cell survival and proliferation.

CK2 and PIM-1 Signaling Pathways

Caption: Inhibition of CK2 and PIM-1 by the benzimidazole derivative disrupts multiple oncogenic signaling pathways.

Inhibition of CK2 and PIM-1 by the synthesized chiral benzimidazole derivative leads to the downregulation of these pro-survival pathways, ultimately inducing apoptosis in cancer cells.[7][8] Specifically, CK2 is known to phosphorylate and activate components of the PI3K/Akt, Wnt, and NF-κB signaling pathways.[7][8] PIM-1 kinase contributes to cell survival by activating the JAK/STAT pathway and inhibiting pro-apoptotic proteins.[1]

Conclusion

The use of this compound as a chiral precursor enables the synthesis of a potent and selective dual inhibitor of CK2 and PIM-1 kinases. This application highlights the importance of chiral fluorinated building blocks in the development of targeted cancer therapies. The resulting benzimidazole intermediate effectively induces apoptosis in cancer cells by disrupting key oncogenic signaling pathways. Further optimization of the synthetic protocol and quantitative analysis of its efficacy will be valuable for its potential development as a therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enantioselective Reactions Using Fluorinated Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key enantiose-lective reactions that utilize fluorinated alcohol derivatives to achieve high levels of stereocontrol. The unique properties of fluorinated alcohols, such as their strong hydrogen-bond donating ability, low nucleophilicity, and distinct polarity, are harnessed to influence the chiral environment of catalytic reactions, leading to improved enantioselectivity and reactivity.

Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Allylic Alcohols

This protocol details the highly enantioselective synthesis of chiral 1,2-fluorohydrins through the asymmetric hydrogenation of fluorinated allylic alcohols. This method is notable for its operational simplicity, ambient reaction temperature, and broad substrate scope, providing excellent yields and enantioselectivities.[1]

Application Note:

The use of an Iridium-N,P-ligand complex allows for the efficient and highly stereoselective reduction of a variety of aromatic, aliphatic, and heterocyclic fluorinated allylic alcohols.[1] The fluorinated alcohol moiety in the product is a valuable synthon in medicinal chemistry. The reaction proceeds with high conversion and minimal defluorination, which can be a common side reaction.[2] A scalable version of this protocol has been demonstrated, highlighting its utility for larger-scale synthesis.[3]

Experimental Workflow:

Caption: General workflow for the Iridium-catalyzed asymmetric hydrogenation.

Detailed Experimental Protocol:

Materials:

-

Fluorinated allylic alcohol substrate (e.g., (Z)-2-fluoro-3-phenylprop-2-en-1-ol)

-

Iridium catalyst F (azabicyclo thiazole-phosphine iridium complex)[3]

-

Dichloromethane (CH2Cl2), anhydrous

-

Hydrogen gas (H2)

-

Standard glassware for inert atmosphere reactions

-

Autoclave or high-pressure reactor

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated allylic alcohol (0.25 mmol, 1.0 equiv).

-

Add the Iridium catalyst F (1 mol%, 0.0025 mmol).

-

Add anhydrous dichloromethane (2.0 mL).

-

Seal the reaction vessel and place it in an autoclave.

-

Pressurize the autoclave with hydrogen gas to 10 bar.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the chiral 1,2-fluorohydrin.

-

Determine the enantiomeric excess (ee%) by chiral HPLC or GC/MS analysis.[3]

Quantitative Data Summary:

| Substrate (Ar) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 4-Methoxyphenyl | 1 | 99 | 96 |

| Phenyl | 1 | 98 | 97 |

| 4-Chlorophenyl | 1 | 99 | 97 |

| 2-Naphthyl | 1 | 98 | 98 |

| 2-Thienyl | 1 | 95 | 96 |

| Cyclohexyl | 1 | 92 | 94 |

Data sourced from reference[1]. Reaction conditions: 0.25 mmol substrate, 1 mol% catalyst, CH2Cl2 (2.0 mL), 10 bar H2, room temperature.

Palladium-Catalyzed Asymmetric Hydrogenation of N-Phosphinyl Ketimines in Trifluoroethanol (TFE)

This protocol outlines the use of 2,2,2-trifluoroethanol (TFE) as a non-nucleophilic solvent to achieve high enantioselectivity in the palladium-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl ketimines.

Application Note:

TFE plays a crucial role in this transformation. Unlike other alcoholic solvents such as ethanol, the non-nucleophilic nature of TFE prevents the undesired addition to the electrophilic imine substrate.[4] This allows for a clean and highly enantioselective reduction to the corresponding chiral amine. The resulting N-phosphinyl protected amines are valuable intermediates in organic synthesis. The use of a palladium catalyst with a chiral bisphosphine ligand (e.g., (S)-SegPhos) is key to achieving high stereocontrol.[5]

Logical Relationship of Key Components:

Caption: Key components for the enantioselective hydrogenation in TFE.

Detailed Experimental Protocol:

Materials:

-

N-diphenylphosphinyl ketimine substrate

-

Palladium(II) trifluoroacetate (Pd(TFA)2)

-

(S)-SegPhos ligand

-

2,2,2-Trifluoroethanol (TFE), anhydrous

-

Hydrogen gas (H2)

-

Standard glassware for inert atmosphere reactions

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, add Pd(TFA)2 (2.5 mol%) and (S)-SegPhos (2.75 mol%) to a reaction vial.

-

Add anhydrous TFE and stir the mixture at room temperature for 20 minutes to pre-form the catalyst.

-

Add the N-diphenylphosphinyl ketimine substrate (1.0 equiv) to the catalyst solution.

-

Seal the reaction vial, place it in an autoclave, and charge with hydrogen gas to the desired pressure (e.g., 50 atm).

-